molecular formula C14H13N3O2S B11997215 Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate CAS No. 59615-90-6

Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate

Cat. No.: B11997215
CAS No.: 59615-90-6
M. Wt: 287.34 g/mol
InChI Key: NITMCUJQKUGVBD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate is a multisubstituted thiophene derivative with a molecular formula of C₁₄H₁₃N₃O₂S (Mr = 287.34 g/mol) . Its structure includes:

  • 3-Amino and 5-anilino (phenylamino) groups on the thiophene ring.
  • 4-Cyano and 2-ethyl carboxylate substituents.

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 8.6121 Å, b = 10.6579 Å, c = 14.328 Å, β = 92.580°, V = 1313.8 ų .
    Hydrogen bonds between NH groups and adjacent carbonyl oxygen atoms stabilize the crystal lattice .

Biological Relevance: Amino- and cyano-substituted thiophenes are known for bioactivity, including anticonvulsant and CNS antidepressant effects . This compound is part of ongoing research into bioactive thiophene derivatives .

Properties

CAS No.

59615-90-6

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate

InChI

InChI=1S/C14H13N3O2S/c1-2-19-14(18)12-11(16)10(8-15)13(20-12)17-9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3

InChI Key

NITMCUJQKUGVBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl cyanoacetate with aniline and elemental sulfur in the presence of a base, followed by cyclization to form the thiophene ring . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylates

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

Compound Name Substituents (Position) Key Functional Groups Biological Activity Synthesis Method Reference
Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate 3-NH₂, 5-NHPh, 4-CN, 2-COOEt Amino, anilino, cyano Anticonvulsant, CNS activity Condensation of ethyl acetoacetate with malononitrile/S
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) 5-NH₂, 4-CN, 3-CH₃, 2-COOEt Amino, cyano, methyl Not explicitly stated Ethyl acetoacetate + malononitrile/S in ethanol
Ethyl 4-acetyl-5-anilino-3-methyl-thiophene-2-carboxylate 4-COCH₃, 5-NHPh, 3-CH₃, 2-COOEt Acetyl, anilino, methyl Potential enzyme inhibition Acetylation of precursor
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylate 3-Br, 4-CN, 5-SCH₂COOEt, 2-COOEt Bromo, cyano, sulfanyl Intermediate for thienopyrimidines Sandmeyer reaction of amino precursor
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Acrylamido, 4,5-CH₃, 3-COOEt Acrylamido, dimethyl Antioxidant, anti-inflammatory Condensation with substituted acrylamides
Key Observations:
  • Substituent Diversity: The target compound’s anilino group distinguishes it from methyl or acetyl derivatives (e.g., 1a, ; ). Anilino may enhance π-stacking interactions in biological targets.
  • Halogen vs. Amino: The bromo-substituted derivative () is more reactive in cross-coupling reactions, unlike the amino/anilino groups in the target compound.

Physicochemical Properties

  • Solubility: Methyl or acetyl substituents (e.g., ) may improve lipid solubility vs. the polar anilino/cyano groups in the target compound.

Biological Activity

Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by various studies and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group, an anilino group, and a cyano group, along with an ethyl ester group. Its molecular formula is C14H13N3O2SC_{14}H_{13}N_3O_2S. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

  • Binding to Enzymes or Receptors : It can interact with various enzymes or receptors, modulating their activity. This modulation can lead to significant biological responses.
  • Inducing Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its possible use as an antimicrobial agent.

Antimicrobial Properties

This compound has been evaluated for its antibacterial effects against a range of pathogens. Notable findings include:

  • Inhibition Zones : In vitro studies using the agar diffusion method revealed significant zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were found to be lower than those of standard antibiotics, suggesting enhanced efficacy.
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus15 ± 250
Escherichia coli13 ± 175
Pseudomonas aeruginosa12 ± 1100

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by:

  • Cell Line Studies : It has been tested on various cancer cell lines, including breast and lung cancer cells. Results showed a reduction in cell viability at concentrations as low as 10 µM.
  • Mechanistic Insights : The compound may activate apoptosis-related pathways, leading to increased caspase activity in treated cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Siddiqa et al. (2024) evaluated the antimicrobial potential of this compound against multi-drug resistant strains. The results demonstrated significant antibacterial activity, particularly against E. coli, with a notable zone of inhibition compared to traditional antibiotics.
  • Anticancer Research :
    Another investigation focused on the anticancer properties of this compound revealed its ability to induce cell cycle arrest in the G1 phase in breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.

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